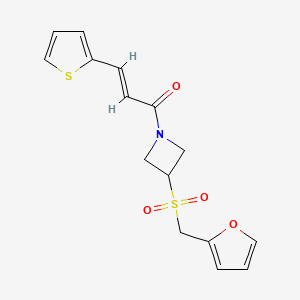

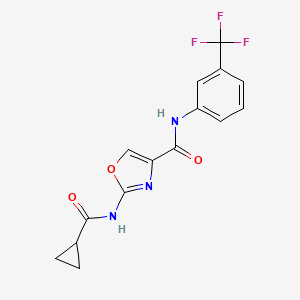

2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

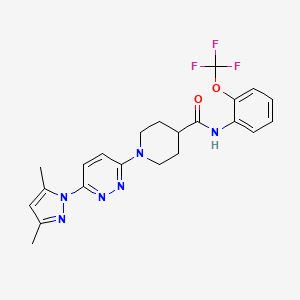

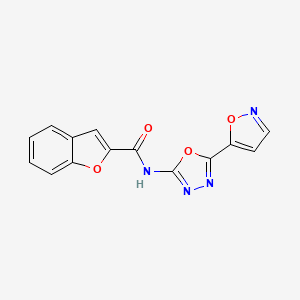

The compound contains several functional groups including a cyclopropanecarboxamido group, a trifluoromethylphenyl group, and an oxazole group. These groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, and the attachment of the cyclopropanecarboxamido and trifluoromethylphenyl groups .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom) attached to a phenyl ring with a trifluoromethyl group, and a cyclopropane ring with a carboxamide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating carboxamide group. The oxazole ring might also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación

Oxazole Synthesis

Development of Novel Synthesis Methods : Research has been conducted on the efficient synthesis of oxazole derivatives, which are significant in natural products and pharmaceuticals. For example, a modular synthesis of 2,4-oxazole via a [3 + 2] annulation using a gold-catalyzed oxidation strategy demonstrates the creation of oxazole rings, a process that could be relevant for synthesizing compounds including "2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide" (Luo et al., 2012). This research highlights the importance of novel catalytic methods in organic synthesis, potentially facilitating the development of pharmaceuticals and materials.

Copper-Catalyzed Intramolecular Cyclization : Another approach to synthesizing 2-phenyl-4,5-substituted oxazoles involves copper-catalyzed intramolecular cyclization, showcasing the versatility and utility of transition metal catalysis in constructing complex heterocyclic structures (Kumar et al., 2012). This method's efficiency and functional group tolerance might be applicable to the synthesis of related compounds.

Cyclopropane Derivatives and Applications

Antiproliferative Activity : Cyclopropane derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, indicating their potential application in medicinal chemistry for developing new anticancer agents. For instance, the synthesis and crystal structure analysis of a cyclopropane derivative showed significant inhibitory activity against certain cancer cell lines (Lu et al., 2021). This research underscores the role of structural analysis in understanding the bioactivity of cyclopropane-containing compounds.

Crystal Structure and Reactivity : The study of the crystal structure of cyclopropane derivatives, such as trans-1-cyano-2-phenylcyclopropanecarboxamide, provides insight into their molecular conformation and potential reactivity. The analysis of hydrogen-bonded dimers and their arrangement offers a foundation for designing molecules with desired physical and chemical properties (Cativiela et al., 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O3/c16-15(17,18)9-2-1-3-10(6-9)19-13(23)11-7-24-14(20-11)21-12(22)8-4-5-8/h1-3,6-8H,4-5H2,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLXUXSHGQJWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2586234.png)